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Compound of Interest

2-(2-bromophenyl)-N-
Compound Name:

methylethanamine
CAS No.: 915025-70-6

Cat. No.: B3166913

Get Quote

Executive Summary

2-(2-bromophenyl)-N-methylethanamine is a halogenated phenethylamine derivative
characterized by a bromine substitution at the ortho position of the phenyl ring and an N-methyl
group on the ethylamine chain. While its para-substituted analog (4-bromo-N-
methylamphetamine) is a documented potent serotonergic neurotoxin, the ortho-isomer
presents a distinct pharmacological profile.

This guide posits that while steric hindrance at the 2-position may attenuate the high-affinity
transporter interactions seen in para-isomers, the compound retains significant potential for
neurotoxicity via oxidative stress, mitochondrial complex inhibition, and dopaminergic terminal
degeneration. The N-methylation increases lipophilicity (LogP ~2.4), facilitating blood-brain
barrier (BBB) penetration and potential bioactivation into primary amine metabolites.

Chemical & Pharmacological Profile
Structural Analysis
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The molecule shares the core scaffold of mammalian monoamines but introduces two critical
modifications:

o Ortho-Bromine Substitution: Unlike the para-substitution (which mimics the hydroxyl group of
serotonin), the ortho-bromine creates steric bulk near the ethylamine side chain. This often
reduces affinity for the Serotonin Transporter (SERT) relative to the para-isomer but may
retain or enhance selectivity for the Norepinephrine Transporter (NET) or Dopamine
Transporter (DAT).

e N-Methylation: This secondary amine structure mimics methamphetamine. It typically
increases metabolic stability against Monoamine Oxidase (MAO) compared to the primary
amine and enhances BBB permeability.

Physicochemical Properties (Predicted):

Formula: C

H

BrN

Molecular Weight: 214.10 g/mol [1]

LogP: ~2.4 (High lipophilicity)

Key Metabolite: 2-(2-bromophenyl)ethanamine (via N-demethylation).

Comparative SAR: Ortho vs. Para

The neurotoxic potential is best understood through Structure-Activity Relationships (SAR) of
halogenated phenethylamines:

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/11964124
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Feature

Para-Bromo (4-BA)

Ortho-Bromo (2-
BA)

Implication for 2-(2-
bromo)-N-methyl

SERT Affinity

High (nM range)

Low/Moderate

Reduced risk of
selective 5-HT
terminal destruction
compared to PCA/4-
BA.

DAT Affinity

Moderate

Moderate/High

Potential for
dopaminergic toxicity
via cytosolic DA

accumulation.

MAO Inhibition

Potent MAO-A

inhibitor

Variable

Potential to prolong
monoamine exposure,
exacerbating oxidative

stress.

Toxicity Mechanism

5-HT depletion, TPH
inhibition

General cytotoxicity,
ROS

Likely drives ROS-
mediated damage
rather than specific

enzyme inactivation.

Mechanisms of Neurotoxicity[2][3][4][5]

The neurotoxicity of 2-(2-bromophenyl)-N-methylethanamine is hypothesized to follow a

"Substrate-Efflux-Oxidation" cascade, distinct from the alkylating mechanism of nitrogen

mustards (e.g., DSP-4).

The Dopamine Efflux & ROS Cascade

o Transporter Translocation: The compound acts as a substrate for DAT/NET, entering the

presynaptic neuron.

o VMAT2 Disruption: Once intracellular, it dissipates the pH gradient of synaptic vesicles

(VMAT2), displacing dopamine (DA) into the cytosol.
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e Auto-Oxidation: Cytosolic DA, unprotected by vesicles, undergoes auto-oxidation or
enzymatic deamination by MAO-B to form hydrogen peroxide (H

O
) and reactive dopamine quinones.

» Terminal Degeneration: ROS overwhelm antioxidant defenses (glutathione), leading to lipid
peroxidation of the terminal membrane and eventual axonopathy.

Visualization of Toxicity Pathway

The following diagram illustrates the hypothesized signaling cascade leading to neurotoxicity.
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Figure 1: Hypothesized mechanism of action showing the transition from transporter uptake to
oxidative stress-induced apoptosis.

Experimental Protocols for Validation

To rigorously assess the neurotoxic profile, a tiered experimental approach is required. These
protocols prioritize self-validation through positive controls (e.g., 6-OHDA or
Methamphetamine).

Tier 1: In Vitro Cytotoxicity & Specificity
Objective: Determine if toxicity is dependent on transporter uptake (DAT/SERT).
e Model: SH-SY5Y cells (differentiated) or PC12 cells.
e Controls:

o Positive: 6-OHDA (100 puM) or Methamphetamine (1 mM).

o Negative:[2] Vehicle (DMSO < 0.1%).

o Blocker: Nomifensine (DAT inhibitor) or Fluoxetine (SERT inhibitor).
Protocol Workflow:

Differentiation: Treat SH-SY5Y with Retinoic Acid (10 uM) for 7 days to induce dopaminergic

phenotype.
o Exposure: Incubate cells with test compound (1-500 puM) for 24h.

« Intervention: Pre-treat parallel wells with Nomifensine (10 uM) for 1h. Crucial Step: If toxicity
is reduced by Nomifensine, the mechanism is DAT-dependent (neurotoxicity) rather than

general cytotoxicity.
e Readout:
o MTT Assay (Mitochondrial function).

o LDH Release (Membrane integrity).
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o Caspase-3 Activity (Apoptosis marker).[3]
Tier 2: Oxidative Stress Quantification
Objective: Confirm ROS generation as the driver of toxicity.
e Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).
e Method:
o Load cells with DCFH-DA (10 pM) for 30 min.
o Wash and expose to test compound.
o Measure fluorescence (Ex 485nm / Em 535nm) at T=0, 1h, 3h, 6h.

o Validation: Co-incubate with N-Acetylcysteine (NAC, 5 mM). If NAC rescues viability,
toxicity is ROS-mediated.

Tier 3: In Vivo Neurochemical Profiling (Rodent)

Objective: Assess long-term depletion of monoamines (a hallmark of amphetamine
neurotoxicity).

Workflow Visualization:
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Figure 2: In vivo workflow for assessing chronic neurotoxicity markers.

Key Metrics:
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o Depletion Criteria: A >20% reduction in striatal Dopamine (DA) or hippocampal Serotonin (5-
HT) compared to control indicates neurotoxicity.

e GFAP Upregulation: Immunostaining for Glial Fibrillary Acidic Protein (GFAP) to detect
reactive astrogliosis (scarring) at the site of injury.

Summary of Potential Risks

Endpoint Predicted Outcome Mechanism

Steric hindrance at 2-position

: - reduces SERT affinity
Serotonergic Toxicity Low to Moderate

compared to 4-bromo analogs

[1].

Lipophilic N-methyl group
facilitates entry; DAT-mediated

Dopaminergic Toxicity High Risk )
efflux generates cytosolic ROS

2].

Sympathomimetic
overstimulation (NET
Acute Lethality Convulsions/Hyperthermia activation) leading to

hyperpyrexia-induced damage

[3].

Conclusion: 2-(2-bromophenyl)-N-methylethanamine should be handled as a Level 2
Neurotoxic Hazard. While it may lack the extreme potency of para-chloroamphetamine (PCA),
its structural similarity to methamphetamine and potential for DAT-mediated oxidative stress
warrants strict containment and rigorous safety profiling before any therapeutic consideration.
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 To cite this document: BenchChem. [Technical Assessment: Neurotoxic Potential of 2-(2-
Bromophenyl)-N-methylethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3166913/docs#technical-assessment-neurotoxic-
potential-of-2-2-bromophenyl-n-methylethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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